n1-(2-Methoxyphenyl)-n4-hexylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthetic route for PMID30124346-Compound-LDT66 involves the reaction of hexylamine with 2-methoxyphenylpiperazine under controlled conditions . The reaction typically occurs in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
化学反应分析
PMID30124346-Compound-LDT66 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles in the presence of appropriate catalysts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
PMID30124346-Compound-LDT66 has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving piperazine derivatives.
Biology: The compound is studied for its interactions with various biological targets, including adrenergic receptors.
作用机制
The mechanism of action of PMID30124346-Compound-LDT66 involves its interaction with adrenergic receptors, specifically the alpha-1A adrenergic receptor . The compound binds to these receptors, leading to a conformational change that triggers signaling via guanine nucleotide-binding proteins (G proteins) and modulates the activity of downstream effectors such as adenylate cyclase . This results in the relaxation of smooth muscle tissue, which helps alleviate symptoms of benign prostatic hyperplasia .
相似化合物的比较
PMID30124346-Compound-LDT66 can be compared with other similar compounds, such as:
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used for benign prostatic hyperplasia.
Doxazosin: A compound with similar therapeutic applications but different chemical structure and pharmacokinetic properties.
Terazosin: Another alpha-1 adrenergic receptor antagonist with a different mechanism of action and side effect profile.
The uniqueness of PMID30124346-Compound-LDT66 lies in its specific binding affinity and selectivity for the alpha-1A adrenergic receptor, which contributes to its efficacy and safety profile .
属性
分子式 |
C17H28N2O |
---|---|
分子量 |
276.4 g/mol |
IUPAC 名称 |
1-hexyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C17H28N2O/c1-3-4-5-8-11-18-12-14-19(15-13-18)16-9-6-7-10-17(16)20-2/h6-7,9-10H,3-5,8,11-15H2,1-2H3 |
InChI 键 |
QLLNEODTUOCQKR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1CCN(CC1)C2=CC=CC=C2OC |
同义词 |
LDT66 compound N1-(2-methoxyphenyl)-N4-hexylpiperazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。